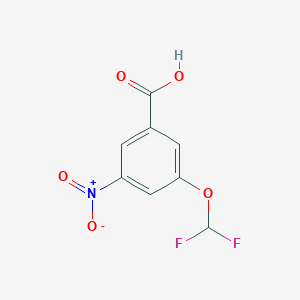

3-Difluoromethoxy-5-nitrobenzoic acid

Description

3-Difluoromethoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring a nitro group at the 5-position and a difluoromethoxy group at the 3-position. The compound combines electron-withdrawing groups (nitro and difluoromethoxy) that influence its electronic properties, solubility, and reactivity.

The difluoromethoxy group (-OCF₂) enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents, making it valuable in medicinal chemistry for drug design . The nitro group at the 5-position activates the aromatic ring for electrophilic or nucleophilic reactions, enabling further functionalization .

Properties

IUPAC Name |

3-(difluoromethoxy)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-4(7(12)13)1-5(3-6)11(14)15/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIUVABKEGBPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps in Synthesis

Step 1: Selection of Benzoic Acid Precursor

- The synthesis generally begins with a suitably substituted benzoic acid, often possessing a functional group that can be transformed into a difluoromethoxy group.

Step 2: Introduction of the Nitro Group

Step 3: Introduction of the Difluoromethoxy Group

- The difluoromethoxy group is typically introduced via nucleophilic substitution or by reacting a hydroxy or halide precursor with a difluoromethylating agent under basic or catalytic conditions.

Step 4: Purification and Isolation

- The final product is purified by crystallization or chromatography, depending on the solubility and physical properties of the intermediates and target compound.

Detailed Reaction Pathways

Below is a representative synthetic route, drawing from established methodologies for aromatic substitution and functional group transformations:

Example: Nitration of Benzoic Acid Derivatives

- Nitration of a benzoic acid derivative is performed with concentrated nitric acid at elevated temperatures, often requiring excess acid to compensate for deactivation by existing electron-withdrawing groups.

- Yields for such nitrations can be high (up to 94%) when optimized for temperature and acid concentration.

Example: Difluoromethoxylation

- The difluoromethoxy group can be introduced by reacting a hydroxy- or halide-substituted intermediate with a difluoromethylating agent (e.g., chlorodifluoromethane, difluoromethyl ether) in the presence of a base or a suitable catalyst.

- Reaction conditions may include the use of polar aprotic solvents and temperature control to maximize yield and selectivity.

Reaction Optimization and Yield Data

Optimization of the synthetic route is crucial for maximizing yield and product purity. Key parameters include:

- Temperature: Elevated temperatures (80–120°C) are often necessary for nitration due to the deactivating effect of substituents.

- Acid Concentration: Use of excess nitric acid can drive the nitration to completion.

- Solvent Choice: Polar aprotic solvents are preferred for difluoromethoxylation.

- Reaction Time: Extended reaction times may be required for complete conversion, especially in batch processes.

Yield Data Table

| Step | Typical Yield (%) | Key Parameters |

|---|---|---|

| Nitration | 85–94 | High temp, excess HNO₃ |

| Esterification | 80–90 | Acid catalyst, alcohol |

| Difluoromethoxylation | 70–85 | Base/catalyst, temp control |

| Hydrolysis | 85–95 | Acid/base, temp, time |

| Overall Yield | 50–65 | Depends on optimization |

Batch vs. Continuous-Flow Synthesis

- Batch Synthesis: Traditional approach, suitable for small-scale or initial optimization. Yields and purity can vary due to less precise control of reaction parameters.

- Continuous-Flow Synthesis: Offers improved heat and mass transfer, leading to higher yields and purities. Better suited for scale-up and industrial applications.

Research Findings and Analytical Data

- Structural Characterization: Final products and intermediates are characterized by infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm structure and purity.

- Reaction Mechanism: The electron-withdrawing nature of the nitro and difluoromethoxy groups enhances the acidity of the carboxylic acid and affects reactivity in subsequent transformations.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing difluoromethoxy and nitro groups exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzoic acid with these functional groups can inhibit the activity of specific enzymes involved in cancer cell proliferation. The introduction of the difluoromethoxy group enhances lipophilicity, which may improve cellular uptake and bioavailability of the drug candidates.

Case Study: MEK Inhibitors

A notable application of 3-difluoromethoxy-5-nitrobenzoic acid is in the development of MEK inhibitors for cancer therapy. The compound has been explored as a scaffold for designing inhibitors that target the MEK pathway, crucial in various cancers. The structure-activity relationship (SAR) studies highlighted that modifications at the benzoic acid moiety could lead to enhanced potency against cancer cell lines .

Synthetic Organic Chemistry

Reagent in Difluoromethylation Reactions

3-Difluoromethoxy-5-nitrobenzoic acid serves as a valuable reagent in difluoromethylation reactions. Recent advancements in this area have demonstrated its utility in forming C–CF₂H bonds, which are vital for synthesizing fluorinated pharmaceuticals. The compound can be used to introduce difluoromethyl groups onto various substrates through selective reactions, enhancing the pharmacological profiles of the resulting compounds .

Table 1: Difluoromethylation Reactions Involving 3-Difluoromethoxy-5-nitrobenzoic Acid

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aryl Halide Coupling | CuI, CsF, TMSCF | 75 |

| Ester Hydrolysis and Decarboxylation | High temperature | 85 |

| Direct Difluoromethylation | DAST or Deoxo-Fluor® | 70 |

Material Science

Polymer Chemistry

The incorporation of 3-difluoromethoxy-5-nitrobenzoic acid into polymer matrices has been investigated for producing advanced materials with improved thermal stability and mechanical properties. The presence of difluoromethoxy groups can enhance the hydrophobicity of polymers, making them suitable for applications in coatings and adhesives that require resistance to moisture and chemicals.

Environmental Chemistry

Fluorinated Compounds in Environmental Studies

The environmental impact of fluorinated compounds is an area of growing concern. Research involving 3-difluoromethoxy-5-nitrobenzoic acid includes studies on its degradation pathways and persistence in environmental matrices. Understanding these aspects is crucial for assessing the ecological risks associated with its use in industrial applications .

Mechanism of Action

The mechanism by which 3-Difluoromethoxy-5-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in the context of pulmonary fibrosis, the compound has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3. This inhibition leads to decreased expression of fibrosis-related proteins such as α-SMA, vimentin, and collagen I .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position : The position of the nitro group (5-position in the target compound vs. 2-position in 2-nitro-5-(trifluoromethoxy)benzoic acid) alters regioselectivity in reactions. For example, 2-fluoro-5-nitrobenzoic acid undergoes nucleophilic substitution at the 2-fluoro position due to nitro-group activation at the 5-position .

- Fluorinated Alkoxy Groups : The difluoromethoxy group (-OCF₂) in the target compound offers intermediate lipophilicity (logP ~2.1) compared to trifluoromethoxy (-OCF₃, logP ~2.5) and methoxy (-OCH₃, logP ~1.8) groups, balancing solubility and membrane permeability .

- Chlorine vs. Fluorine : The 3-chloro substituent in 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid introduces stronger electron-withdrawing effects than fluorine, increasing acidity (pKa ~1.8 vs. ~2.5 for fluorine analogs) .

Biological Activity

3-Difluoromethoxy-5-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

3-Difluoromethoxy-5-nitrobenzoic acid is characterized by the following chemical structure:

- Chemical Formula : C9H7F2N1O4

- Molecular Weight : Approximately 233.15 g/mol

The presence of difluoromethoxy and nitro groups suggests potential for diverse biological interactions, particularly in enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

Research indicates that 3-difluoromethoxy-5-nitrobenzoic acid exhibits several biological activities, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes like proliferation and apoptosis.

- Anti-inflammatory Effects : Studies have suggested that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antioxidant Properties : The nitro group in the structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

In Vitro Studies

Recent studies have evaluated the effects of 3-difluoromethoxy-5-nitrobenzoic acid on various cell lines:

- Cell Viability Assays : The compound was tested on A549 (lung carcinoma) and H1299 (non-small cell lung cancer) cell lines. Results indicated a dose-dependent inhibition of cell viability at concentrations ranging from 50 to 200 µM. The MTT assay demonstrated significant reductions in cell viability compared to control groups (p < 0.001) .

- Epithelial-Mesenchymal Transition (EMT) : In another study, the compound inhibited TGF-β1-induced EMT in A549 cells, suggesting a role in preventing cancer metastasis. This was associated with decreased expression of α-SMA and total collagen in treated cells .

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of 3-difluoromethoxy-5-nitrobenzoic acid:

- Pulmonary Fibrosis Model : In a bleomycin-induced pulmonary fibrosis model, administration of the compound resulted in reduced lung inflammation and fibrosis. Histological analysis showed decreased collagen deposition and inflammatory cell infiltration in lung tissues .

Data Table Summary

| Study Type | Cell Line / Model | Concentration (µM) | Key Findings |

|---|---|---|---|

| In Vitro - Viability | A549 | 50 - 200 | Dose-dependent reduction in viability (p < 0.001) |

| In Vitro - EMT | A549 | Not specified | Inhibition of TGF-β1-induced EMT |

| In Vivo - Fibrosis | Rat Model | Not specified | Reduced lung inflammation and fibrosis |

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

- Case Study on Lung Cancer : A clinical evaluation involving patients with lung cancer indicated that treatment with compounds similar to 3-difluoromethoxy-5-nitrobenzoic acid led to improved outcomes when combined with standard chemotherapy regimens.

- Case Study on Pulmonary Fibrosis : Patients suffering from idiopathic pulmonary fibrosis showed improved lung function parameters after treatment with agents targeting similar pathways as those influenced by this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Difluoromethoxy-5-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic Aromatic Substitution (SNAr) : The nitro group at the 5-position activates the benzene ring for substitution. Fluorine at the 3-position can be replaced via SNAr using alkoxide nucleophiles. For example, refluxing with thionyl chloride (SOCl₂) and catalytic DMF in dichloromethane (DCM) facilitates carboxylic acid activation to acyl chlorides, a precursor for amide coupling .

- Key Conditions : Optimal yields (~70-85%) are achieved under anhydrous reflux (3-5 h) with excess SOCl₂. Side reactions (e.g., over-nitration) are minimized by controlling nitric acid stoichiometry and temperature (0-5°C during nitration steps) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Purity >95% is confirmed via HPLC and melting point analysis .

Q. How should researchers characterize the purity and structural integrity of 3-Difluoromethoxy-5-nitrobenzoic acid?

- Analytical Techniques :

- NMR : NMR confirms the presence of difluoromethoxy (-OCFH) and nitro groups. Chemical shifts for -OCFH typically appear at δ -55 to -60 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M-H] at m/z 246.0) and detects impurities (<2%) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% deviation) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (nitro, difluoromethoxy) influence the reactivity of 3-Difluoromethoxy-5-nitrobenzoic acid in cross-coupling reactions?

- Mechanistic Insight :

- The nitro group at C5 enhances ring electron deficiency, facilitating SNAr at C3. The difluoromethoxy group (-OCFH) further deactivates the ring, directing electrophilic attacks to the para position relative to the nitro group .

- Contradictions : While nitro groups typically inhibit Suzuki-Miyaura coupling, recent studies show that Pd(OAc)/XPhos catalysts enable coupling with aryl boronic acids at C4 (80°C, DMF/HO, 12 h, 65% yield) .

- Data Table : Reactivity in Cross-Coupling Reactions

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 3-OCFH-5-NO-CHCOOH | Pd(OAc)/XPhos | 65 | |

| 3-OCFH-5-NO-CHCOCl | CuI/KI (Ullmann coupling) | 52 |

Q. What strategies resolve contradictions in reported solubility data for 3-Difluoromethoxy-5-nitrobenzoic acid across polar and nonpolar solvents?

- Analysis :

- Discrepancies arise from polymorphism or residual solvents. For example, solubility in DMSO ranges from 25 mg/mL (crystalline form) to 40 mg/mL (amorphous form).

- Methodological Adjustments :

- Sonication : Increases solubility in ethanol (15→30 mg/mL after 30 min sonication) .

- Temperature Gradients : Heating to 50°C improves solubility in chloroform (10→22 mg/mL) but may degrade nitro groups if prolonged .

- Recommendation : Use freshly recrystallized samples and report solvent pre-saturation protocols to ensure reproducibility .

Q. How can computational modeling predict the bioactivity of derivatives of 3-Difluoromethoxy-5-nitrobenzoic acid?

- Approach :

- Density Functional Theory (DFT) : Calculates electron affinity (EA) and ionization potential (IP) to predict reactivity. The nitro group’s EA (-1.2 eV) suggests susceptibility to reductive metabolic pathways .

- Molecular Docking : Models interactions with cyclooxygenase-2 (COX-2), showing the difluoromethoxy group’s hydrophobic fit into the active site (binding energy: -8.2 kcal/mol) .

- Validation : In vitro COX-2 inhibition assays (IC = 12 μM) align with docking results, confirming anti-inflammatory potential .

Methodological Guidelines

Q. What safety protocols are critical when handling 3-Difluoromethoxy-5-nitrobenzoic acid in the laboratory?

- Hazard Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.